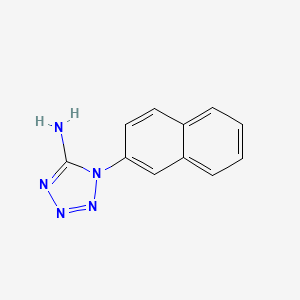
Quinazoline, 2-(1-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline, 2-(1-piperidinyl)- is a heterocyclic compound that features a quinazoline core structure with a piperidine substituent at the second position. Quinazoline derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 2-(1-piperidinyl)- typically involves the reaction of 2-aminobenzamide with a suitable piperidine derivative. One common method includes the use of Di-tertiary-butyl peroxide (DTBP) and P-toluene sulfonic acid (p-TsOH) as catalysts . Another approach involves the condensation of 2-aminobenzamide with styrene derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions
Quinazoline, 2-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, acids, and bases. For example, transition-metal-catalyzed reactions are frequently employed to facilitate the synthesis and modification of quinazoline derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinazoline-2(1H)-one derivatives, while substitution reactions can introduce various functional groups at different positions on the quinazoline ring .
科学的研究の応用
Quinazoline, 2-(1-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Quinazoline derivatives are investigated for their therapeutic potential in treating various diseases, such as cancer and hypertension.
Industry: It is used in the development of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of quinazoline, 2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .
類似化合物との比較
Similar Compounds
Quinazoline-2(1H)-one: A derivative with an oxo group at the second position.
Quinazoline-4(3H)-one: A derivative with an oxo group at the fourth position.
Piperidine-substituted quinazolines: Compounds with various substituents on the piperidine ring
Uniqueness
Quinazoline, 2-(1-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a quinazoline core and a piperidine substituent makes it a valuable scaffold for drug discovery and development .
特性
CAS番号 |
67092-26-6 |
|---|---|
分子式 |
C13H15N3 |
分子量 |
213.28 g/mol |
IUPAC名 |
2-piperidin-1-ylquinazoline |
InChI |
InChI=1S/C13H15N3/c1-4-8-16(9-5-1)13-14-10-11-6-2-3-7-12(11)15-13/h2-3,6-7,10H,1,4-5,8-9H2 |
InChIキー |
GYMTUXHRQWJXMW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine](/img/structure/B13996340.png)




![1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride](/img/structure/B13996378.png)
![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)
![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)


![4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13996420.png)



